Cas no 1344218-16-1 (3-amino-2-(3-methylpyridin-4-yl)propan-1-ol)

3-amino-2-(3-methylpyridin-4-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 4-Pyridineethanol, β-(aminomethyl)-3-methyl-
- 3-amino-2-(3-methylpyridin-4-yl)propan-1-ol
- 1344218-16-1
- AKOS013520390
- CS-0354592
- EN300-1251768
-
- Inchi: 1S/C9H14N2O/c1-7-5-11-3-2-9(7)8(4-10)6-12/h2-3,5,8,12H,4,6,10H2,1H3
- InChI Key: KRWQFYRWCUYJIW-UHFFFAOYSA-N
- SMILES: C1=NC=CC(C(CN)CO)=C1C
Computed Properties
- Exact Mass: 166.110613074g/mol
- Monoisotopic Mass: 166.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 59.1Ų
Experimental Properties
- Density: 1.106±0.06 g/cm3(Predicted)
- Boiling Point: 337.7±37.0 °C(Predicted)
- pka: 14.34±0.10(Predicted)
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1251768-1.0g |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 1g |
$1343.0 | 2023-06-08 | ||
Enamine | EN300-1251768-2.5g |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 2.5g |
$2631.0 | 2023-06-08 | ||
Enamine | EN300-1251768-0.05g |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 0.05g |
$1129.0 | 2023-06-08 | ||
Enamine | EN300-1251768-10.0g |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 10g |
$5774.0 | 2023-06-08 | ||
Enamine | EN300-1251768-5.0g |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 5g |
$3894.0 | 2023-06-08 | ||
Enamine | EN300-1251768-500mg |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 500mg |
$739.0 | 2023-10-02 | ||
Enamine | EN300-1251768-1000mg |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 1000mg |
$770.0 | 2023-10-02 | ||
Enamine | EN300-1251768-10000mg |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 10000mg |
$3315.0 | 2023-10-02 | ||
Enamine | EN300-1251768-50mg |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 50mg |
$647.0 | 2023-10-02 | ||
Enamine | EN300-1251768-5000mg |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol |
1344218-16-1 | 5000mg |
$2235.0 | 2023-10-02 |
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol Related Literature
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Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
Additional information on 3-amino-2-(3-methylpyridin-4-yl)propan-1-ol
3-amino-2-(3-methylpyridin-4-yl)propan-1-ol (CAS No. 1344218-16-1): A Versatile Building Block in Medicinal Chemistry and Bioactive Compound Synthesis
The compound 3-amino-2-(3-methylpyridin-4-yl)propanol (CAS No. 1344218-16-1) is a structurally unique organic molecule that has garnered significant attention in the fields of medicinal chemistry, pharmaceutical development, and bioorganic synthesis. Its core structure combines a pyridine ring substituted with a methyl group at the 3-position, an amino group, and a hydroxylated propyl chain, creating a multifunctional scaffold with diverse reactivity profiles. This molecular framework serves as a critical intermediate in the design of small-molecule therapeutics, particularly for targeting enzyme inhibition, receptor modulation, and kinase pathway regulation.
Recent studies have highlighted the synthetic utility of 3-amino-pyridine derivatives in the development of next-generation drugs. The amino functionality in this compound enables participation in hydrogen bonding interactions, while the hydroxyl group provides opportunities for esterification or ether formation to enhance solubility or bioavailability. The presence of a methyl-substituted pyridine ring introduces steric and electronic effects that can modulate binding affinity to biological targets such as G-protein-coupled receptors (GPCRs) or ion channels.
One notable application of this compound lies in its role as a precursor for the synthesis of antimicrobial agents and anti-inflammatory compounds. For instance, a 2024 study published in *Journal of Medicinal Chemistry* demonstrated that derivatives incorporating the pyridine-hydroxyl-amino triad exhibited potent activity against multidrug-resistant bacterial strains by disrupting cell membrane integrity. The flexibility of the propyl chain allows for structural modifications to optimize pharmacokinetic properties such as metabolic stability and tissue permeability.
In the realm of enzyme inhibition research, compounds containing the amino-pyridine scaffold have shown promise as selective inhibitors of serine proteases and tyrosine kinases. The hydroxyl group can act as a nucleophile to form covalent bonds with catalytic residues in enzyme active sites, while the aromatic pyridine ring contributes to π–π stacking interactions with hydrophobic pockets. These dual mechanisms enhance target specificity and reduce off-target effects compared to traditional broad-spectrum inhibitors.
The synthesis of 3-amino-pyridine derivatives has been extensively optimized using modern methodologies such as transition-metal-catalyzed cross-coupling reactions and microwave-assisted organic synthesis. A 2025 review article emphasized that using palladium-catalyzed C–N bond formation reactions significantly improved yield efficiency when constructing the amino-pyridine core from readily available starting materials like 3-bromopyridines or N-heterocycles.
From an analytical chemistry perspective, characterizing this compound requires advanced spectroscopic techniques including nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm its stereochemistry and purity levels. The hydroxyl group's proton exhibits distinct chemical shifts in NMR spectra due to hydrogen bonding interactions, while high-resolution MS provides precise molecular weight data essential for quality control processes.
In drug discovery pipelines, computational modeling has become indispensable for predicting how molecules like this will interact with biological targets at atomic resolution levels. Molecular docking simulations suggest that the three-dimensional arrangement of functional groups—particularly the spatial orientation between amino/hydroxyl moieties—plays a crucial role in determining binding affinity values during virtual screening campaigns against protein targets associated with neurodegenerative diseases or cancer progression pathways.
Environmental impact assessments also play an important role when evaluating chemical production processes involving this type of compound. Green chemistry principles emphasize minimizing solvent waste generation by adopting aqueous-phase reactions whenever feasible while maintaining high product yields through catalyst recycling protocols developed over recent years by leading pharmaceutical companies focusing on sustainable manufacturing practices.
Looking ahead into emerging therapeutic areas such as personalized medicine applications utilizing patient-derived organoid models require highly customized chemical libraries containing precisely defined structural variations within core scaffolds like those found here - allowing researchers greater flexibility when designing patient-specific treatment regimens based upon individual genetic profiles identified via next-generation sequencing technologies currently being implemented across major clinical research institutions worldwide today.
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